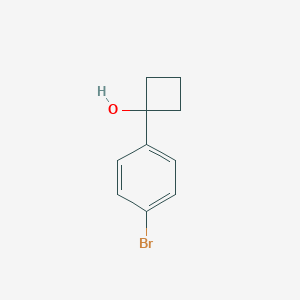

1-(4-Bromophenyl)cyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477468 | |

| Record name | 1-(4-bromophenyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-14-2 | |

| Record name | 1-(4-bromophenyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)cyclobutanol, a valuable building block in medicinal chemistry and drug development. This document details a verified synthetic protocol and outlines the expected analytical characterization of the target compound.

Introduction

This compound is a tertiary alcohol containing a bromophenyl group, making it a useful intermediate for the synthesis of a variety of more complex molecules through cross-coupling reactions and other transformations. The cyclobutanol moiety introduces a strained four-membered ring, which can impart unique conformational constraints and metabolic stability to drug candidates. This guide presents a detailed experimental procedure for the synthesis of this compound via a lithiation reaction. While a specific experimental protocol for a Grignard reaction was not found in the surveyed literature, a general procedure based on established methodologies is also provided. Furthermore, this guide includes a summary of the expected physical and spectroscopic properties of the target molecule. Due to the limited availability of published experimental data for this compound, characterization data for the structurally similar compound, 1-(4-bromophenyl)ethanol, is provided for reference.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of a lithiated bromophenyl species with cyclobutanone.[1]

Experimental Protocol: Synthesis via Lithiation[1]

Materials:

-

1-Bromo-4-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexanes, 6.05 mmol) dropwise to the stirred solution under a nitrogen atmosphere.

-

Stir the mixture at -78 °C for 20 minutes.

-

Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to afford this compound as a clear oil (0.8033 g, 65% yield).

General Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure for the synthesis of this compound via a Grignard reaction, based on general principles of organometallic chemistry.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1,4-Dibromobenzene or 4-bromoiodobenzene

-

A small crystal of iodine (as an initiator)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Ethyl acetate or diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene or 4-bromoiodobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve cyclobutanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Characterization of this compound

Due to the lack of available experimental data for this compound, the following tables provide the physical and spectroscopic data for the structurally similar compound, 1-(4-bromophenyl)ethanol, for reference purposes.

Physical Properties

| Property | Value (Predicted for this compound) | Reference |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| Boiling Point | 306.1 ± 25.0 °C | [1] |

| Density | 1.547 ± 0.06 g/cm³ | [1] |

| pKa | 14.29 ± 0.20 | [1] |

| Appearance | White to off-white Solid | [1] |

Spectroscopic Data (Reference: 1-(4-bromophenyl)ethanol)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.45 | d | 8.4 | 2H | Ar-H |

| 7.22 | d | 8.4 | 2H | Ar-H |

| 4.85 | q | 6.5 | 1H | CH-OH |

| 1.8 (approx.) | s | - | 1H | OH |

| 1.45 | d | 6.5 | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C (quaternary) |

| 131.4 | Ar-CH |

| 127.1 | Ar-CH |

| 120.9 | Ar-C-Br (quaternary) |

| 70.0 | CH-OH |

| 25.1 | CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3400 (broad) | O-H stretch |

| 3000-3100 | Ar C-H stretch |

| 2850-3000 | Aliphatic C-H stretch |

| 1590, 1485 | C=C stretch (aromatic) |

| 1070 | C-O stretch |

| 1010 | C-Br stretch |

MS (Mass Spectrometry)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | ~50 | [M-H₂O]⁺ |

| 185/187 | ~100 | [M-CH₃]⁺ |

| 157/159 | ~40 | [C₆H₄Br]⁺ |

| 107 | ~30 | [M-Br-CH₃-H₂O]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Visualizations

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via lithiation.

Grignard Reaction Pathway

Caption: General pathway for the Grignard synthesis of this compound.

References

Spectroscopic Profile of 1-(4-Bromophenyl)cyclobutanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(4-Bromophenyl)cyclobutanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This guide also includes a detailed experimental protocol for the synthesis of this compound, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.35 | Doublet | 2H | Ar-H (meta to Br) |

| ~2.50 | Multiplet | 2H | Cyclobutyl CH ₂ |

| ~2.10 | Multiplet | 2H | Cyclobutyl CH ₂ |

| ~1.80 | Multiplet | 2H | Cyclobutyl CH ₂ |

| ~2.0 (variable) | Singlet | 1H | OH |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Ar-C -C-OH |

| ~131 | Ar-C H (ortho to Br) |

| ~128 | Ar-C H (meta to Br) |

| ~121 | Quaternary Ar-C -Br |

| ~78 | Quaternary C -OH |

| ~35 | Cyclobutyl C H₂ |

| ~15 | Cyclobutyl C H₂ |

Predicted solvent: CDCl₃.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1590 | Strong | C=C stretch (aromatic ring) |

| ~1485 | Strong | C=C stretch (aromatic ring) |

| ~1070 | Strong | C-O stretch (tertiary alcohol) |

| ~1010 | Strong | C-Br stretch |

| ~820 | Strong | p-disubstituted benzene bend |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 226/228 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |

| 209/211 | [M-OH]⁺ | Loss of hydroxyl radical |

| 183/185 | [M-C₃H₅]⁺ | Loss of cyclopropyl radical |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Synthesis of this compound[1]

A detailed procedure for the synthesis of this compound is outlined below.[1]

Materials:

-

1-Bromo-4-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexane)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a reaction vessel under a nitrogen atmosphere.[1]

-

Cool the reaction mixture to -78 °C.[1]

-

Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution and stir for 20 minutes at -78 °C.[1]

-

Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.[1]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[1]

-

Quench the reaction with a saturated aqueous ammonium chloride solution.[1]

-

Extract the product with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.[1]

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to yield this compound as a clear oil (0.8033 g, 65% yield).[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used as a reference. Experimental verification is recommended for precise characterization.

References

A Technical Guide to 1-(4-Bromophenyl)cyclobutanol: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclobutanol is a halogenated organic compound featuring a cyclobutane ring, a hydroxyl group, and a bromophenyl substituent. Its distinct structure makes it a valuable intermediate in organic synthesis and a point of interest in medicinal chemistry. The cyclobutane moiety provides conformational restriction, a desirable trait in the design of bioactive molecules. This document provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a proposed workflow for its analytical characterization.

Physicochemical Properties

The properties of this compound are critical for its application in research and development. While some experimental data is available, several key parameters are based on computational predictions. The appearance of the compound has been variously described as a white to off-white solid or a clear oil, which may depend on its purity and physical state.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 19936-14-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [2] |

| Molecular Weight | 227.1 g/mol | [2] |

| Appearance | White to off-white Solid / Clear Oil | [1] |

| Boiling Point | 306.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.29 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 1-bromo-4-iodobenzene and cyclobutanone.[1]

Materials:

-

1-bromo-4-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (2.5 M solution in hexane)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Nitrogen gas supply

Procedure:

-

Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a reaction vessel under a nitrogen atmosphere.

-

Cool the reaction mixture to -78 °C using a suitable cooling bath.

-

Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution.

-

Stir the mixture continuously at -78 °C for 20 minutes.

-

Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.

-

After the addition is complete, allow the reaction system to gradually warm to room temperature.

-

Continue stirring for 16 hours.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the product with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as a thick oil.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane.

-

The final product is obtained as a clear oil (0.8033 g, 65% yield).[1]

Proposed Analytical Workflow: Purity Determination by RP-HPLC

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5.0 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standard of this compound

Proposed Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of the analyte (likely in the 220-260 nm range).

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like acetonitrile. Create a series of dilutions for linearity assessment.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a known concentration.

-

Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

Biological Investigation Workflow

Compounds containing a cyclobutane ring are of interest for their potential biological activities.[6] The workflow below outlines a conceptual approach for the initial biological screening and characterization of this compound.

Caption: A conceptual workflow for the biological screening of novel compounds.

Conclusion

This compound presents a scaffold of interest for further chemical and biological exploration. This guide provides foundational data on its physicochemical properties and a reliable synthesis protocol. The outlined analytical and biological investigation workflows offer a structured approach for researchers aiming to characterize this compound and explore its potential applications in drug discovery and materials science. The predicted properties suggest a stable compound, while the synthesis protocol is accessible and scalable for laboratory settings. Further experimental validation of its properties and biological activities is warranted.

References

- 1. This compound | 19936-14-2 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. Cas 1183047-51-9,3-(4-BroMophenyl)cyclobutanol | lookchem [lookchem.com]

- 4. jchr.org [jchr.org]

- 5. benchchem.com [benchchem.com]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties of 1-(4-bromophenyl)cyclobutanol (CAS 19936-14-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for the compound with CAS number 19936-14-2, identified as 1-(4-bromophenyl)cyclobutanol. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this molecule in synthetic chemistry. The information is presented in a structured format to ensure clarity and ease of access.

Chemical and Physical Properties

The following table summarizes the key chemical identifiers and predicted physicochemical properties of this compound. It is important to note that most of the physical properties are predicted values and should be considered as estimates.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 19936-14-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 306.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.29 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been documented.[1] The synthesis involves the reaction of 1-bromo-4-iodobenzene with cyclobutanone.

Materials and Reagents:

-

1-bromo-4-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (2.5 M solution in hexane)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

-

Silica gel

Experimental Procedure:

-

Reaction Setup: Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere.

-

Lithiation: Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the solution. Stir the mixture at -78 °C for 20 minutes.

-

Addition of Cyclobutanone: Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.

-

Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This will yield the crude product as a thick oil.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane. This will afford the final product, this compound (0.8033 g, 65% yield), as a clear oil.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Extensive searches for biological activity, mechanism of action, or involvement in signaling pathways for this compound (CAS 19936-14-2) did not yield any specific information. This suggests that the compound is likely utilized as a chemical intermediate in multi-step organic syntheses rather than as a biologically active agent. Therefore, a diagrammatic representation of a signaling pathway is not applicable.

Safety Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

The precautionary statements include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

The Discovery and Pharmacological Evaluation of Novel Arylcyclobutanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can offer advantageous pharmacological properties. As conformationally restricted isosteres for linear or aryl functionalities, cyclobutane-containing compounds present an opportunity to explore novel chemical space in drug discovery. This technical guide focuses on the discovery, synthesis, and biological evaluation of a novel class of compounds: arylcyclobutanols. We will provide an in-depth overview of their synthesis via [2+2] cycloaddition reactions, present their biological activities with a focus on anticancer applications, and elucidate their mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and structured quantitative data to facilitate further research and development in this promising area.

Introduction

The quest for novel chemical entities with improved efficacy and safety profiles is a constant driver in drug discovery. The incorporation of unique structural motifs can lead to compounds with enhanced pharmacological properties, such as increased potency, selectivity, and improved pharmacokinetic profiles. The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, puckered geometry can serve as a conformationally restricted replacement for more flexible alkyl chains or as a non-planar bioisostere for aromatic rings.[1] This guide details the discovery and characterization of a novel series of arylcyclobutanol compounds, highlighting their potential as therapeutic agents.

Synthesis of Arylcyclobutanol Compounds

The synthesis of the arylcyclobutanol core relies on a key [2+2] cycloaddition reaction. This approach allows for the creation of a diverse library of compounds by varying the substituents on both the aryl ring and the cyclobutane moiety.

General Synthetic Scheme

A representative synthetic route to a novel arylcyclobutanol compound, designated AC-1 , is outlined below. The key step involves a hyperbaric [2+2] cycloaddition between a substituted styrene and a vinyl ether, followed by deprotection to yield the target cyclobutanol.

Caption: General workflow for the synthesis of arylcyclobutanol compounds.

Experimental Protocol: Synthesis of 1-((1-phenylcyclobutan-1-yl)methoxy)benzene (AC-1)

Materials:

-

Substituted Styrene (1.0 eq)

-

Benzyl Vinyl Ether (1.2 eq)

-

Dichloromethane (anhydrous)

-

Palladium on Carbon (10 mol%)

-

Hydrogen gas

-

Standard laboratory glassware and purification apparatus.

Procedure:

-

[2+2] Cycloaddition: A solution of the substituted styrene and benzyl vinyl ether in anhydrous dichloromethane is subjected to high pressure (10-15 kbar) in a specialized high-pressure reactor at 50°C for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cyclobutane intermediate.

-

Deprotection: The cyclobutane intermediate is dissolved in ethanol, and palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final arylcyclobutanol compound, AC-1 . The product is further purified by recrystallization.

Biological Evaluation and Quantitative Data

A series of novel arylcyclobutanol compounds were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compounds.

In Vitro Anticancer Activity

| Compound | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| AC-1 | H | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| AC-2 | 4-Cl | H | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |

| AC-3 | 4-F | H | 7.2 ± 0.9 | 9.5 ± 1.1 | 8.1 ± 0.8 |

| AC-4 | H | 4-OCH3 | 12.1 ± 1.3 | 18.9 ± 1.9 | 14.3 ± 1.2 |

| AC-5 | 4-Cl | 4-OCH3 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 |

| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Table 1: In vitro cytotoxicity of novel arylcyclobutanol compounds against human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Signaling Pathway Modulation

To elucidate the mechanism of action of the most potent compound, AC-5 , further studies were conducted to investigate its effect on key signaling pathways implicated in cancer progression. It was hypothesized that AC-5 might exert its anticancer effects through modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is known to be dysregulated in several cancers.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[3] In the canonical pathway, ligand binding to AhR in the cytoplasm leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.

Caption: Proposed mechanism of action of AC-5 via the AhR signaling pathway.

Experimental Protocol: Western Blot Analysis of AhR Pathway Proteins

Cell Culture and Treatment:

-

MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells were treated with AC-5 (2.1 µM) or vehicle (DMSO) for 24 hours.

Protein Extraction and Quantification:

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay.

Western Blotting:

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against AhR, ARNT, CYP1A1, p21, Bax, and β-actin.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results: Treatment with AC-5 resulted in a significant increase in the expression of the AhR target genes CYP1A1, the cell cycle inhibitor p21, and the pro-apoptotic protein Bax, confirming the activation of the AhR signaling pathway.

Conclusion

This technical guide has detailed the discovery, synthesis, and biological evaluation of a novel class of arylcyclobutanol compounds. The presented data highlights their potential as anticancer agents, with compound AC-5 demonstrating potent in vitro activity. The proposed mechanism of action involves the modulation of the Aryl Hydrocarbon Receptor signaling pathway, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this promising new class of compounds. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to advance the development of arylcyclobutanol derivatives as novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy | MDPI [mdpi.com]

Preliminary Biological Screening of 1-(4-Bromophenyl)cyclobutanol Analogs: A Methodological and Conceptual Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the preliminary biological screening of novel 1-(4-Bromophenyl)cyclobutanol analogs. While specific biological activity data for this class of compounds is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation methods crucial for evaluating their therapeutic potential. The methodologies described herein are based on established practices in drug discovery for assessing cytotoxicity, antimicrobial efficacy, and enzyme inhibition.

Introduction to this compound and its Analogs

The this compound scaffold represents a unique chemical entity with potential for diverse biological activities. The presence of a bromophenyl group can influence lipophilicity and metabolic stability, while the cyclobutanol ring introduces a three-dimensional structural element that can facilitate specific interactions with biological targets. Analogs of this core structure, modified at the aryl ring, the cyclobutane ring, or the hydroxyl group, offer a rich chemical space for the discovery of novel therapeutic agents. Preliminary biological screening is the essential first step in identifying and characterizing the bioactivity of these novel compounds.

Experimental Protocols for Preliminary Biological Screening

A robust preliminary screening cascade is critical for the efficient evaluation of new chemical entities. The following sections detail standard in vitro assays for assessing the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this compound analogs.

Cytotoxicity Screening

Objective: To determine the potential of the test compounds to inhibit the growth of or kill mammalian cells, providing an initial assessment of anticancer potential and general toxicity.

2.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening

Objective: To evaluate the ability of the test compounds to inhibit the growth of or kill pathogenic microorganisms.

2.2.1. Broth Microdilution Assay Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Screening

Objective: To determine if the test compounds can inhibit the activity of a specific enzyme that is a target for a particular disease.

2.3.1. General Enzyme Inhibition Assay Protocol (Example: Kinase Assay)

-

Reagents: Prepare a reaction buffer, the target kinase enzyme, a substrate (e.g., a peptide that can be phosphorylated), and ATP.

-

Compound Preparation: Serially dilute the test compounds in the reaction buffer.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

-

Reaction Termination and Detection: Stop the reaction and quantify the product formation. For kinase assays, this often involves measuring the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of the biological activities of the synthesized analogs.

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound ID | Modification | Cell Line | IC₅₀ (µM) ± SD |

| Parent | This compound | MCF-7 | Data not available |

| Analog 1 | Specify modification | MCF-7 | |

| Analog 2 | Specify modification | MCF-7 | |

| Parent | This compound | A549 | Data not available |

| Analog 1 | Specify modification | A549 | |

| Analog 2 | Specify modification | A549 |

Table 2: Antimicrobial Activity of this compound Analogs

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | This compound | Data not available | Data not available | Data not available |

| Analog 1 | Specify modification | |||

| Analog 2 | Specify modification |

Table 3: Enzyme Inhibitory Activity of this compound Analogs

| Compound ID | Modification | Target Enzyme | IC₅₀ (µM) ± SD |

| Parent | This compound | Specify enzyme | Data not available |

| Analog 1 | Specify modification | Specify enzyme | |

| Analog 2 | Specify modification | Specify enzyme |

Visualization of Workflows and Potential Mechanisms

Diagrams are powerful tools for illustrating experimental processes and hypothetical biological pathways.

Conclusion and Future Directions

The preliminary biological screening of this compound analogs is a critical step in elucidating their therapeutic potential. This guide provides a foundational framework of standardized protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, along with best practices for data presentation and visualization. While specific biological data for this compound class remains to be published, the methodologies outlined here will enable researchers to systematically evaluate their novel analogs. Future work should focus on the synthesis of a diverse library of these compounds and their subsequent screening using the described assays to establish a clear structure-activity relationship and identify promising lead candidates for further preclinical development.

1-(4-Bromophenyl)cyclobutanol: A Technical Overview of its Physicochemical Properties

For Immediate Release

Physicochemical Data

Information regarding the precise melting and boiling points of 1-(4-Bromophenyl)cyclobutanol (CAS No. 19936-14-2) is limited. One available source describes the purified compound as a "clear oil," which suggests that its melting point is likely below standard room temperature.[1] A safety data sheet for the compound explicitly states that data for the melting point, freezing point, and boiling point are not available.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Physical State | Described as a clear oil | [1] |

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard experimental protocols for the determination of the melting and boiling points of organic compounds, such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is reported as the melting point.[4]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small volume (at least 5 mL) of the liquid is placed in a distillation flask containing boiling chips.[5] A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Data Recording: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.[5] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.[5]

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6][7]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, including the determination of its melting and boiling points.

Caption: Workflow for the characterization of a chemical compound.

References

- 1. This compound | 19936-14-2 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

Unraveling the Structure of 1-Arylcyclobutanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, is an increasingly important structural element in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel conformational constraints and metabolic profiles for drug candidates. Among cyclobutane-containing compounds, 1-arylcyclobutanol derivatives are valuable synthetic intermediates and possess potential biological activities. The precise determination of their three-dimensional structure is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and potential interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-arylcyclobutanol derivatives. It details the key analytical techniques, presents representative data in a structured format, and offers detailed experimental protocols for their synthesis and characterization.

Core Analytical Techniques for Structural Elucidation

The definitive structural assignment of 1-arylcyclobutanol derivatives relies on a combination of powerful analytical techniques. While each method provides unique insights, their synergistic use is crucial for an unambiguous characterization. The primary techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity and relative stereochemistry of molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[1]

-

X-Ray Crystallography: Considered the "gold standard" for structural determination, single-crystal X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry.[1]

Data Presentation: Spectroscopic and Crystallographic Data

For clarity and comparative purposes, the following tables summarize representative quantitative data for a generic 1-arylcyclobutanol derivative.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ) / ppm | Multiplicity & Coupling Constant (J) / Hz |

| 7.40 - 7.20 | m |

| 2.60 - 2.50 | m |

| 2.40 - 2.30 | m |

| 2.10 - 2.00 | m |

| 1.80 - 1.70 | m |

| 1.60 (s, 1H, OH) | s |

Note: The chemical shifts are indicative and can vary depending on the specific aryl substituents and other functional groups present in the molecule.

Table 2: Representative Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| [M]+• | Variable | Molecular Ion |

| [M-18]+• | Common | Loss of H₂O |

| [M-C₂H₄]+• | Common | Cycloreversion of the cyclobutane ring |

| Ar-C(OH)=CH₂]+• | Often Observed | Product of ring opening and rearrangement |

Table 3: Representative X-Ray Crystallographic Parameters for a Cyclobutanol Ring

| Parameter | Typical Value |

| C-C bond length (ring) | 1.54 - 1.56 Å |

| C-C-C bond angle (ring) | ~88° - 90° |

| Ring Conformation | Puckered |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of a representative 1-arylcyclobutanol derivative, 1-phenylcyclobutanol.

Synthesis of 1-Phenylcyclobutanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Bromobenzene

-

Cyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried three-necked flask.

-

Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature.

-

Add anhydrous THF to cover the magnesium.

-

Prepare a solution of bromobenzene (1.0 eq) in anhydrous THF in a dropping funnel.

-

Add a small portion of the bromobenzene solution to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling.

-

Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Reaction with Cyclobutanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude 1-phenylcyclobutanol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization Protocols

NMR Spectroscopy:

-

Prepare a solution of the purified 1-phenylcyclobutanol (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

-

Process the data, referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (Electron Ionization - EI):

-

Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC-MS.

-

Acquire the mass spectrum using standard EI conditions (e.g., 70 eV).

-

Analyze the molecular ion peak and the fragmentation pattern. The fragmentation of 1-phenyl-2-alkylcyclobutanols has been studied and can provide characteristic patterns.[2]

X-Ray Crystallography:

-

Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, or vapor diffusion.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².

Visualization of the Structural Elucidation Workflow

The logical flow of experiments for the comprehensive structural determination of a novel 1-arylcyclobutanol derivative is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of 1-arylcyclobutanol derivatives.

This comprehensive guide provides the foundational knowledge and practical protocols for the successful structural elucidation of 1-arylcyclobutanol derivatives. The combination of meticulous synthesis, purification, and multi-technique spectroscopic and crystallographic analysis is essential for the unambiguous assignment of these important molecules.

References

An In-depth Technical Guide to Early Synthetic Routes for Substituted Cyclobutanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core, early synthetic methodologies for the preparation of substituted cyclobutanols. Cyclobutane rings are valuable structural motifs in medicinal chemistry and natural product synthesis, and the ability to introduce hydroxyl functionality provides a key handle for further molecular elaboration. This document details seminal strategies, including photochemical cycloadditions, ring expansions of cyclopropylmethanols, and enantioselective reductions of cyclobutanones, offering detailed experimental protocols and quantitative data to facilitate comparison and implementation in a research setting.

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, relying on the excitation of an alkene to a reactive state that subsequently undergoes cycloaddition with another alkene.[1] This approach can be performed in both an intermolecular and intramolecular fashion to generate a wide array of substituted cyclobutane frameworks.

Intermolecular [2+2] Photocycloaddition

The intermolecular [2+2] photocycloaddition involves the reaction of two distinct alkene components. A general procedure for the photodimerization of an α,β-unsaturated ketone, dibenzylideneacetone, which is a classic example of this type of reaction, is provided below. While this specific example does not directly yield a cyclobutanol, the resulting cyclobutane can be further functionalized to introduce a hydroxyl group.

Materials:

-

Dibenzylideneacetone

-

An appropriate solvent (e.g., benzene, cyclohexane, ethanol)

-

UV photoreactor equipped with a medium-pressure mercury lamp

-

Quartz reaction vessel

-

Inert gas (nitrogen or argon)

Procedure:

-

Dissolve dibenzylideneacetone in the chosen solvent within the quartz reaction vessel. The concentration should be optimized for the specific experimental setup.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a minimum of 30 minutes. Oxygen can quench the triplet excited state and lead to undesired side reactions.

-

Irradiate the solution in the photoreactor. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Upon completion of the reaction, as indicated by the disappearance of the starting material or stabilization of the product mixture, evaporate the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography to isolate the dimeric cyclobutane products.

A representative workflow for a photochemical [2+2] cycloaddition is depicted below:

Figure 1. General workflow for a typical intermolecular photochemical [2+2] cycloaddition.

Intramolecular [2+2] Photocycloaddition

The intramolecular variant of the [2+2] photocycloaddition is a powerful method for the synthesis of bicyclic systems. The reaction of dienones, promoted by a photosensitizer, can lead to the formation of bridged cyclobutanes with high regioselectivity and yields.[2]

Materials:

-

Dienone substrate

-

Polypyridyl iridium(III) catalyst (photosensitizer)

-

Solvent (e.g., acetonitrile)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In a suitable reaction vessel, dissolve the dienone substrate and the iridium(III) photocatalyst in the chosen solvent.

-

Degas the solution thoroughly to remove oxygen.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography to afford the bridged cyclobutane product.

Quantitative Data for Intramolecular [2+2] Photocycloadditions:

| Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| Glucose-derived 1,6-heptadiene | Cu(I) | Not specified | High | Excellent | [3] |

| Dienone | Iridium(III) | Acetonitrile | up to 96 | Excellent regioselectivity | [2] |

The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5] While this reaction directly produces an oxetane, these four-membered oxygen-containing heterocycles can be valuable precursors to substituted cyclobutanols through subsequent ring-opening reactions. The reaction is known for its potential for high regio- and stereoselectivity.[6]

Materials:

-

Benzaldehyde

-

2-Methyl-2-butene

-

Benzene (or other suitable solvent)

-

UV photoreactor with a mercury lamp

Procedure:

-

A solution of freshly distilled benzaldehyde and an excess of 2-methyl-2-butene in dry benzene is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with a stream of nitrogen for 30 minutes.

-

The reaction vessel is placed in a photoreactor and irradiated with a medium-pressure mercury lamp. The reaction progress is monitored by TLC or GC analysis.

-

Upon completion, the solvent and excess alkene are removed under reduced pressure.

-

The resulting crude product, a mixture of oxetane isomers, is purified by fractional distillation or column chromatography.

The mechanism of the Paternò-Büchi reaction is illustrated below:

Figure 2. A simplified mechanism of the Paternò-Büchi reaction proceeding through a triplet excited state.

Quantitative Data for Representative Paternò-Büchi Reactions:

| Carbonyl Compound | Alkene | Solvent | Total Yield (%) | Diastereomeric Ratio/Regioisomer Ratio | Reference |

| 1-Acetylisatin | Furan | Benzene | 82-96 | High regio- and diastereoselectivity | [6] |

| 1-Acetylisatin | n-Butyl vinyl ether | Benzene | 82-96 | High regio- and diastereoselectivity | [6] |

| Benzaldehyde | 2-Methyl-2-butene | Not specified | Not specified | Mixture of structural isomers | [5] |

Ring Expansion of Cyclopropylmethanols

The ring expansion of cyclopropylmethanols provides a valuable route to substituted cyclobutanols. This transformation can be promoted by various catalysts, with early examples often utilizing transition metals.

Materials:

-

1-(1-(Phenylethynyl)cyclopropyl)ethanol

-

Iron(II) chloride (FeCl₂)

-

Acetone/Nitromethane (1:1 v/v)

-

Oxygen balloon

Procedure:

-

To a mixture of iron(II) chloride (10 mol%) in a 1:1 mixture of acetone and nitromethane, add 1-(1-(phenylethynyl)cyclopropyl)ethanol.

-

The reaction mixture is stirred at room temperature under an oxygen balloon for 48 hours.

-

Upon completion, the resulting mixture is concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the corresponding 2-methyl-1-(phenylethynyl)cyclobutanol.

Quantitative Data for Iron-Catalyzed Ring Expansion:

| Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1-(1-(Phenylethynyl)cyclopropyl)ethanol | FeCl₂ | Acetone/Nitromethane (1:1) | 78 | 9:1 |

| trans-1-(Phenylethynyl)-2-ethylcyclopropanemethanol | FeCl₂ | Acetone/Nitromethane (1:1) | 88 | 6:1 |

| trans-1-(Phenylethynyl)-2-propylcyclopropanemethanol | FeCl₂ | Acetone/Nitromethane (1:1) | Not specified | 4:1 |

Enantioselective Reduction of Prochiral Cyclobutanones

The enantioselective reduction of prochiral cyclobutanones is a highly effective method for accessing chiral substituted cyclobutanols. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent example of this strategy, often providing high levels of enantioselectivity.

Materials:

-

Benzocyclobutenone derivative

-

(S)-2-Methyl-CBS-oxazaborolidine ((S)-B-Me)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of the benzocyclobutenone in anhydrous THF at room temperature is added the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

-

The mixture is cooled to the desired temperature (e.g., -20 °C to 0 °C).

-

Borane-dimethyl sulfide complex is added dropwise to the stirred solution.

-

The reaction is stirred at the same temperature until completion, as monitored by TLC.

-

The reaction is quenched by the slow addition of methanol, followed by water and a mild acid (e.g., 1 M HCl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the enantioenriched benzocyclobutenol.

The logical relationship in a CBS reduction is shown below:

Figure 3. Key components and their roles in the Corey-Bakshi-Shibata reduction for enantioselective synthesis of cyclobutanols.

Quantitative Data for CBS Reduction of Cyclobutanones:

| Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1,1-Dimethyl-benzocyclobutenone | (S)-B-Me | BH₃·SMe₂ | 86 | 92 | [2] |

| Various substituted benzocyclobutenones | (S)-B-Me or (S,S)-Ts-DENEB | BH₃·SMe₂ or HCOOH/Et₃N | 56-99 | 88-99 | [2] |

Conclusion

The early synthetic routes to substituted cyclobutanols laid a crucial foundation for the synthesis of complex molecules. Photochemical [2+2] cycloadditions, including the Paterno-Büchi reaction, provided a direct entry into the cyclobutane framework. Ring expansion of readily available cyclopropylmethanols offered an alternative and efficient strategy. Furthermore, the development of enantioselective methods, such as the CBS reduction of cyclobutanones, enabled access to chiral cyclobutanol building blocks with high optical purity. The experimental protocols and quantitative data presented in this guide offer valuable insights for researchers seeking to apply these foundational methods in contemporary organic synthesis.

References

- 1. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 6. Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Pharmacological Profile of Bromophenyl-Containing Cyclobutanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of bromophenyl-containing cyclobutanes. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. The information is presented with detailed experimental protocols and quantitative data to support further research and development in this area.

Core Pharmacological Activities

Bromophenyl-containing cyclobutanes have emerged as a promising class of compounds with diverse pharmacological activities. The unique combination of the rigid cyclobutane scaffold and the electronically and sterically influential bromophenyl group contributes to their interaction with various biological targets. The primary therapeutic areas where these compounds have shown potential are oncology, inflammation, and neurology.

Anticancer Activity

Several studies have highlighted the potential of bromophenyl-containing compounds in oncology. While specific data for bromophenyl-containing cyclobutanes is still emerging, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity. One of the lead compounds from this series, featuring a 2,6-dimethylphenyl substitution, exhibited notable growth inhibition against a panel of cancer cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), leukemia (CCRF-CEM), non-small cell lung cancer (EKVX), and ovarian cancer (OVCAR-5) at a concentration of 10⁻⁵ M.[1][2]

Furthermore, isatin-based pyrazolines carrying a 5-bromo substituent have shown selective activity against leukemia cell lines, with GI₅₀ values ranging from 0.69 to 3.35 µM.[3] Another related compound, (±)-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, displayed IC₅₀ values of 2.3 µM and 5.7 µM against HeLa and MCF-7 cell lines, respectively.

The proposed mechanism for the anticancer effect of some bromophenyl derivatives involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated pathway. This process is characterized by cell cycle arrest, DNA fragmentation, and the modulation of key apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of bromophenyl-containing cyclobutanes is another area of active research. The mechanism of action is thought to involve the inhibition of key inflammatory mediators, such as nitric oxide (NO). Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a valid therapeutic strategy.

The anti-inflammatory effects of certain compounds are believed to be mediated through the modulation of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6][7] This pathway plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.

Anticonvulsant Activity

Derivatives of bromophenyl-substituted aryl semicarbazones have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) tests in mice.[8] This suggests that the bromophenyl moiety may be a key pharmacophore for activity against seizure disorders.

Antibacterial Activity

Recent studies have explored the antibacterial potential of bromophenyl-containing compounds. N-(4-bromophenyl)furan-2-carboxamide and its analogues have demonstrated activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA).[9]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for bromophenyl-containing compounds and their close analogs. It is important to note that more research is needed to establish a comprehensive quantitative profile for a wider range of bromophenyl-containing cyclobutanes.

| Compound Class | Compound/Derivative | Activity Type | Assay/Cell Line | Quantitative Value | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | 2,6-dimethylphenyl derivative | Anticancer | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | Significant growth inhibition at 10⁻⁵ M | [1][2] |

| Isatin-based Pyrazolines | 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Anticancer | Leukemia cell lines | GI₅₀ = 0.69 - 3.35 µM | [3] |

| 4-Aryl-1,4-dihydropyridines | (±)-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Anticancer | HeLa | IC₅₀ = 2.3 µM | |

| MCF-7 | IC₅₀ = 5.7 µM | ||||

| 4-Bromophenyl substituted aryl semicarbazones | Various derivatives | Anticonvulsant | MES, scPTZ, scSTY (mice) | Active | [8] |

| N-(4-bromophenyl)furan-2-carboxamides | Parent compound and analogues | Antibacterial | Drug-resistant bacteria | Active | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromophenyl-containing cyclobutanes.

Synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid (as a close analog)

This protocol describes the synthesis of a close structural analog, which can be adapted for the corresponding bromophenyl derivative.

Procedure:

-

A mixture of 1-(4-chlorophenyl)cyclobutane nitrile (5 g), ethylene glycol (60 ml), and 40% w/w aqueous potassium hydroxide solution (80 ml) is refluxed under an argon atmosphere for 18 hours.[10]

-

The reaction mixture is then cooled and poured into ice water.[10]

-

The aqueous mixture is extracted with diethyl ether.[10]

-

The aqueous layer is acidified, leading to the precipitation of the product.[10]

-

The precipitate is filtered, washed with water, and dried.[10]

-

The crude product is recrystallized from petroleum ether (b.p. 40°-60°) to yield the pure acid as white needles.[10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Following the treatment period, add 10-50 µL of MTT solution to each well.[11]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Gently pipette the solution to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[11]

In Vitro Nitric Oxide Inhibition Assay (Griess Reagent Method)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.[12]

-

Incubate the plate at room temperature for 15 minutes.[12]

-

Measure the absorbance at 540 nm using a microplate reader.[12]

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Mechanisms of Action

The biological effects of bromophenyl-containing cyclobutanes are underpinned by their modulation of specific cellular signaling pathways.

ROS-Mediated Apoptosis Pathway

The anticancer activity of some bromophenyl derivatives is linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. TLR4 promoted endoplasmic reticulum stress induced inflammatory bowel disease via the activation of p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Microglia/Macrophages Activation and TLR4/NF-κB/MAPK Pathway in Distraction Spinal Cord Injury-Induced Inflammation [frontiersin.org]

- 6. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)cyclobutanol via Grignard Reaction

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This protocol details the synthesis of 1-(4-Bromophenyl)cyclobutanol, a valuable intermediate in medicinal chemistry and drug development. The procedure involves the reaction of a Grignard reagent, formed in situ from 1-bromo-4-iodobenzene and n-butyllithium, with cyclobutanone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Bromo-4-iodobenzene | 1.6293 g (5.75 mmol) | [1] |